molecular formula C5H12N2O3S B13352451 3-Hydroxypiperidine-1-sulfonamide

3-Hydroxypiperidine-1-sulfonamide

Cat. No.: B13352451
M. Wt: 180.23 g/mol
InChI Key: VBSHDTVGCKOPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypiperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, with a hydroxyl group and a sulfonamide group attached. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-Hydroxypiperidine-1-sulfonamide can be achieved through several synthetic routes. One common method involves the ring closure reaction of 5-halo-2-hydroxypentylamine halogen acid salt in water . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the piperidine ring.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

3-Hydroxypiperidine-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

For example, the oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction reactions can yield amines.

Scientific Research Applications

3-Hydroxypiperidine-1-sulfonamide has been extensively studied for its applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its derivatives are often explored for their potential as drug candidates due to their biological activity.

In biology and medicine, this compound and its derivatives have shown promise as inhibitors of certain enzymes, making them potential candidates for the treatment of diseases such as cancer and bacterial infections . Additionally, the compound’s ability to interact with biological targets has led to its use in the development of diagnostic tools and therapeutic agents.

In the industrial sector, this compound is utilized in the synthesis of polymers and other materials with specific properties. Its role as an intermediate in the production of various chemicals highlights its importance in industrial chemistry .

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .

For instance, in the case of antibacterial activity, this compound can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication. By blocking this pathway, the compound effectively reduces bacterial proliferation .

Comparison with Similar Compounds

3-Hydroxypiperidine-1-sulfonamide can be compared to other sulfonamide derivatives and piperidine-containing compounds. Similar compounds include sulfonimidates, sulfoximines, and other piperidine derivatives .

Properties

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

3-hydroxypiperidine-1-sulfonamide

InChI

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-2-5(8)4-7/h5,8H,1-4H2,(H2,6,9,10)

InChI Key

VBSHDTVGCKOPFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.